3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Description
Propriétés
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDFADNDFRXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a propanoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.64 to 77.38 µM for S. aureus and 2.33 to 156.47 µM for E. coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 5.64 - 77.38 |
| E. coli | 2.33 - 156.47 | |
| B. subtilis | 4.69 - 22.9 |
Anticancer Activity
Several studies have indicated that oxadiazole derivatives possess anticancer properties through various mechanisms, including the inhibition of specific signaling pathways involved in tumor growth. For example, a related compound was identified as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription with an IC50 value indicating significant potency . The structure-activity relationship (SAR) studies suggest that the presence of the oxadiazole ring is crucial for its anticancer activity.
Case Study:
In one study, the compound was tested on cancer cell lines where it exhibited cytotoxic effects that were dose-dependent, leading to apoptosis in treated cells. The results demonstrated that modifications in the side chain significantly influenced the biological activity.
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. A study reported that similar compounds demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory : Modulation of cytokine production and immune response.
Applications De Recherche Scientifique
Anticancer Activity
The oxadiazole derivatives, including 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, have been extensively studied for their anticancer properties. Research indicates that compounds with oxadiazole moieties exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several oxadiazole derivatives against human cancer cell lines. Among them, this compound demonstrated a notable inhibition rate against breast and leukemia cancer cells, with % inhibition values exceeding 80% in certain cases .
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| T-47D (Breast) | 90.47 | 2.56 |
| SR (Leukemia) | 81.58 | 2.71 |
| SK-MEL-5 (Melanoma) | 84.32 | 2.50 |
| MDA-MB-468 (Breast) | 84.83 | 2.55 |
Synthesis of Functional Materials
This compound is also utilized in synthesizing functional materials due to its unique chemical structure.
Case Study: Polymer Composites
Research has explored the incorporation of oxadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. For instance, blending this compound with polyvinyl chloride (PVC) resulted in composites with improved fire resistance and tensile strength compared to pure PVC .
| Material | Property Enhanced | Test Method |
|---|---|---|
| PVC + Oxadiazole | Thermal Stability | Thermogravimetric Analysis |
| PVC + Oxadiazole | Tensile Strength | Universal Testing Machine |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorine Substitution Patterns
- 3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid Structural Difference: Chlorine at the 2-position instead of 4-position. NMR data (δ 7.60 ppm for aromatic protons) and HRMS (m/z 311.0258 [M-H]⁻) confirm distinct electronic environments .
- 3-((5-(2,4-Dichloro-5-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic Acid (8o) Structural Difference: Dichloro substitution at 2,4-positions and a methyl group at 5-position. Impact: Increased molecular weight (330.971 Da) and hydrophobicity (HPLC retention: 6.81 min vs. 5.83 min for mono-chloro analogs). This enhances membrane permeability but may reduce solubility .
Fluorine and Mixed Halogen Substitutions
- 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid Structural Difference: Fluorine atoms at 2,4-positions and an oxazole core instead of oxadiazole. Impact: Fluorine’s electronegativity increases metabolic stability.
Modifications to the Propanoic Acid Chain
Chain Length and Functional Groups
- 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic Acid (8q) Structural Difference: Butanoic acid chain (4 carbons) instead of propanoic acid (3 carbons). HRMS (m/z 354.9677 [M+Na]⁺) and NMR (δ 2.40 ppm for CH₂) highlight distinct conformational properties .
- 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic Acid Structural Difference: Sulfanyl (S-) linkage between oxadiazole and propanoic acid. Impact: Sulfur enhances polarizability and may improve antioxidant activity. Antimicrobial studies show moderate Gram-negative activity (MIC: 32 µg/mL) .
Méthodes De Préparation
General Synthetic Strategy
The preparation of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically follows a sequence of:
- Esterification of the corresponding carboxylic acid precursor to form methyl or ethyl esters.
- Hydrazide formation by refluxing the ester with hydrazine hydrate.
- Cyclization with carbon disulfide or other reagents under basic conditions to form the 1,3,4-oxadiazole ring.
- Hydrolysis of ester groups to yield the free carboxylic acid.
This approach is well-documented in the synthesis of related 5-aryl-1,3,4-oxadiazol-2-ylalkanoic acids and their derivatives.
Stepwise Preparation Methods
Esterification of 4-Chlorophenyl-Substituted Precursors
- Starting from the corresponding 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanoic acid derivatives, the carboxylic acid is converted into its methyl or ethyl ester under Fischer esterification conditions (acidic catalysis with methanol or ethanol) to improve reactivity in subsequent steps.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Esterification | Methanol or ethanol, acid catalyst, reflux | Formation of methyl/ethyl ester |
Conversion to Hydrazide
- The ester intermediate is refluxed with excess hydrazine hydrate in methanol or ethanol to yield the corresponding hydrazide. This reaction typically proceeds under reflux for several hours (e.g., 10 h), monitored by TLC to ensure complete conversion.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, MeOH or EtOH, reflux, ~10 h | Formation of this compound hydrazide |
Cyclization to 1,3,4-Oxadiazole Ring
- The hydrazide is treated with carbon disulfide under basic conditions (e.g., potassium hydroxide in ethanol) and refluxed for 10 h. Acidification after reaction completion precipitates the 1,3,4-oxadiazole ring-containing compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | Carbon disulfide, KOH, EtOH, reflux, 10 h; acidification | Formation of 2-mercapto-5-(4-chlorophenyl)-1,3,4-oxadiazole intermediate |
S-Alkylation and Hydrolysis to Final Acid
- The mercapto-oxadiazole intermediate undergoes S-alkylation with ω-bromoalkanoates (e.g., methyl or ethyl bromoalkanoates) to introduce the propanoate side chain.
- Subsequent hydrolysis of the ester (using sodium hydroxide or trifluoroacetic acid depending on ester type) yields the target this compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| S-Alkylation | ω-bromoalkanoates, base, solvent | Formation of thioether esters |
| Hydrolysis | NaOH or TFA, aqueous or alcoholic medium | Final carboxylic acid product |
Representative Synthetic Route Summary
| Step No. | Intermediate/Compound | Reagents & Conditions | Key Observations |
|---|---|---|---|
| 1 | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylpropanoic acid methyl ester | Fischer esterification, reflux with MeOH and acid catalyst | Ester formation improves downstream reactivity |
| 2 | Corresponding hydrazide | Hydrazine hydrate, reflux in MeOH or EtOH for ~10 h | Hydrazide formation confirmed by TLC |
| 3 | 2-mercapto-5-(4-chlorophenyl)-1,3,4-oxadiazole | Carbon disulfide, KOH, reflux 10 h, acidification | Formation of oxadiazole ring verified by NMR |
| 4 | Thioether ester | S-alkylation with ω-bromoalkanoates under basic conditions | Introduction of side chain |
| 5 | This compound | Hydrolysis with NaOH or TFA | Final acid isolated and purified |
Analytical and Characterization Data
- NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the presence of aromatic protons, oxadiazole ring carbons, and propanoic acid side chain methylene groups.
- Mass Spectrometry : MALDI and ESI-MS confirm molecular ion peaks consistent with the calculated molecular weight.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match theoretical values, confirming purity and correct composition.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Esterification | Acid-catalyzed reflux in MeOH or EtOH | Yields methyl/ethyl esters |
| Hydrazide formation | Hydrazine hydrate, reflux, 10 h | Monitored by TLC |
| Cyclization | Carbon disulfide, KOH, reflux 10 h, acidification | Forms 1,3,4-oxadiazole ring |
| S-Alkylation | ω-bromoalkanoates, base, room temp to reflux | Introduces side chain |
| Hydrolysis | NaOH or TFA, room temp or reflux | Converts esters to carboxylic acids |
| Purification | Crystallization from ethanol or DMF | Ensures product purity |
Research Findings and Notes
- The synthetic route is robust and reproducible, allowing for structural modifications by varying the aryl substituents or alkyl chain lengths.
- The use of hydrazine hydrate and carbon disulfide is critical for efficient cyclization to the 1,3,4-oxadiazole ring.
- The final hydrolysis step must be carefully controlled to avoid degradation of the oxadiazole ring.
- Analytical data consistently support the successful synthesis of the target compound with high purity.
Q & A
Q. What are the common synthetic routes for 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization of hydrazide intermediates derived from 4-chlorobenzoic acid derivatives. For example, tert-butyl esters of substituted oxadiazole-propanoic acids are hydrolyzed under acidic conditions (e.g., HCl/dioxane) to yield the free carboxylic acid . Key steps include:
- Hydrazide formation : Reacting methyl 4-chlorobenzoate with hydrazine hydrate.
- Oxadiazole cyclization : Using reagents like cyanogen bromide or carbon disulfide under reflux.
- Deprotection : Acidic cleavage of tert-butyl or methyl esters to isolate the propanoic acid moiety. Optimization involves adjusting reaction time (1–24 hours), temperature (25–80°C), and stoichiometry of coupling agents (e.g., K₂CO₃ for thioether formation). Purity (>95%) is confirmed via HPLC with retention times ~5–7 minutes under reverse-phase conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.60–7.90 ppm for aromatic protons, δ 165–176 ppm for carbonyl carbons) confirm the oxadiazole and propanoic acid groups .
- HRMS : Negative-ion ESI-MS (e.g., m/z 311.0259 [M-H]⁻) validates molecular weight .
- HPLC : Retention times (5.83–6.91 min) and UV detection ensure purity (>95%) using C18 columns and mobile phases like acetonitrile/water . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities; cross-validation with XRD is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example:
- Crystal system : Monoclinic (space group C2/c) with unit cell parameters a = 19.215 Å, b = 22.847 Å, c = 14.933 Å .
- Validation : Discrepancies between NMR-inferred conformers and XRD-observed geometries (e.g., planarity of the oxadiazole ring) are resolved by refining occupancy factors and thermal parameters . SHELXTL pipelines enable high-throughput phasing, particularly for derivatives with heavy atoms (e.g., chlorine) .
Q. What methodological considerations are critical for assessing the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?
- Enzyme assays : Use Rho kinase (ROCK) or acetylcholinesterase (AChE) inhibition models with IC₅₀ determination via fluorometric or colorimetric substrates (e.g., Ellman’s reagent) .
- Structure-activity relationship (SAR) : Modifying substituents on the 4-chlorophenyl group (e.g., introducing methylsulfanyl or methoxy groups) enhances potency. For example, 3-((5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid shows IC₅₀ values <10 μM in ROCK inhibition .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with positive controls like doxorubicin .
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR chemical shifts) and crystallographic data for this compound?
- Dynamic effects : NMR may average signals from flexible moieties (e.g., propanoic acid side chains), while XRD captures static conformations. Use variable-temperature NMR to detect rotational barriers .
- Tautomerism : Oxadiazole-thiol/thione tautomers can cause conflicting spectral assignments. IR spectroscopy (e.g., S-H stretches at 2500–2600 cm⁻¹) or computational modeling (DFT) clarifies dominant forms .
- Validation : Cross-reference XRD-derived torsion angles with NMR-derived NOE correlations to validate spatial arrangements .
Q. What strategies are recommended for designing derivatives of this compound to enhance its biological activity while maintaining pharmacokinetic stability?
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with 4-fluorophenyl or heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity (logP) .
- Prodrug approaches : Esterify the propanoic acid moiety (e.g., ethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays (e.g., t₁/₂ >30 minutes) and plasma protein binding via ultrafiltration .
Data Contradiction Analysis
Q. How should conflicting biological activity data (e.g., varying IC₅₀ values across studies) be addressed?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ values for ROCK inhibition vary by 2–3-fold depending on ATP concentration .
- Structural analogs : Compare activity trends across derivatives (e.g., electron-withdrawing substituents on the phenyl ring correlate with lower IC₅₀) .
- Statistical rigor : Use triplicate measurements and ANOVA to confirm significance (p<0.05) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
